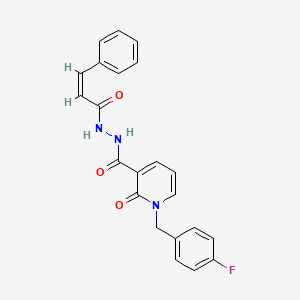

(Z)-1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylacryloyl)-1,2-dihydropyridine-3-carbohydrazide

Description

The compound “(Z)-1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylacryloyl)-1,2-dihydropyridine-3-carbohydrazide” is a synthetic hydrazide derivative featuring a pyridine core substituted with a fluorobenzyl group and an acryloyl-linked phenyl moiety. Its Z-configuration at the hydrazide bond is critical for its stereochemical and bioactivity profile. This compound is hypothesized to exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, due to structural similarities to other pyridine-based hydrazides.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-N'-[(Z)-3-phenylprop-2-enoyl]pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O3/c23-18-11-8-17(9-12-18)15-26-14-4-7-19(22(26)29)21(28)25-24-20(27)13-10-16-5-2-1-3-6-16/h1-14H,15H2,(H,24,27)(H,25,28)/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQHKACRXKCKEQ-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylacryloyl)-1,2-dihydropyridine-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name: this compound

- Molecular Formula: C19H17FN4O2

- Molecular Weight: 348.37 g/mol

The presence of the 4-fluorobenzyl group and the dihydropyridine core is significant for its biological activity.

The proposed mechanisms of action for this compound involve:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in disease pathways.

- Interaction with Receptors: It may interact with various receptors in the central nervous system, influencing neurotransmitter levels.

- Antioxidant Activity: Potential scavenging of reactive oxygen species (ROS), contributing to neuroprotective effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of dihydropyridine have shown efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Neuroprotective Effects

Research suggests that this compound may have neuroprotective properties. This is hypothesized to result from its ability to modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegenerative diseases.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against a range of pathogens. The structural features of this compound suggest it may possess similar activity, warranting further investigation.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects on breast cancer cell lines; showed significant reduction in cell viability at concentrations above 10 µM. |

| Study 2 | Evaluated neuroprotective effects in an animal model of Parkinson's disease; demonstrated decreased neuronal loss and improved motor function. |

| Study 3 | Assessed antimicrobial activity against Staphylococcus aureus; exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics. |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (Z)-1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylacryloyl)-1,2-dihydropyridine-3-carbohydrazide demonstrate activity against various bacterial strains. The presence of electron-withdrawing groups, such as fluorine, enhances the antimicrobial efficacy by increasing the compound's ability to penetrate bacterial membranes and disrupt cellular processes .

Anticancer Potential

Dihydropyridine derivatives have been investigated for their anticancer properties. The structure of this compound suggests it may interact with biological targets involved in cancer progression. Preliminary studies indicate that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells and modulating cell cycle progression .

Case Study 1: Antimicrobial Screening

In a study examining antimicrobial activity, derivatives of dihydropyridines were screened against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that compounds with similar structures to this compound exhibited low minimum inhibitory concentrations (MIC), suggesting strong antibacterial properties .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer effects of dihydropyridine derivatives. The study reported that compounds structurally related to this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. This highlights the potential application of this compound in cancer therapy .

Data Table: Summary of Applications

Chemical Reactions Analysis

Hydrogen Bonding and Structural Stabilization

The Z configuration of the hydrazide moiety is stabilized by intramolecular hydrogen bonding between the hydrazide N–H and the carbonyl oxygen of the pyridone ring, as observed in structurally similar compounds . This conformation is critical for maintaining planarity and influencing reactivity.

Key Interactions :

Reactivity with Electrophiles

The carbohydrazide group reacts with electrophilic reagents such as acyl chlorides or isocyanates:

-

Acylation : Further acylation at the terminal hydrazide –NH₂ group with substituted benzoyl chlorides forms bis-acylated derivatives .

-

Cyclization : Treatment with phosphorus pentasulfide (P₄S₁₀) converts the carbonyl group to a thione, enabling cyclization into thiazole or triazole derivatives under acidic conditions .

Example Cyclization Reaction :

textCarbohydrazide + P₄S₁₀ → Thione intermediate → [1,2,4]Triazolo[4,3-a]pyridine derivative (reflux in toluene, 1 h)[2].

Metal Coordination and Chelation

The compound’s hydrazide and pyridone moieties act as polydentate ligands. Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) forms stable complexes, as demonstrated in related carbohydrazides . These complexes are studied for their potential anticancer activity.

Proposed Coordination Sites :

Degradation and Stability

The compound undergoes hydrolysis under strongly acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the hydrazide bond to regenerate the pyridone carboxylic acid .

-

Oxidative Degradation : Reaction with H₂O₂ or ROS leads to N–N bond cleavage, forming a cinnamoyl amide derivative .

Comparative Analysis with Analogues

Comparison of reactivity with related compounds:

Future Research Directions

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from related methodologies and compounds:

Structural and Analytical Comparisons

For example:

- ¹H-NMR and ¹³C-NMR data (Tables 1 and 2 in ) resolved key functional groups (e.g., glycosidic bonds, aromatic protons).

- Similar techniques would apply to the target compound, particularly for confirming the Z-configuration and acryloyl-phenyl linkage.

The 4-fluorobenzyl group may improve metabolic stability relative to unsubstituted benzyl derivatives.

Environmental and Regulatory Considerations ():

The Toxics Release Inventory (TRI) data for heavy metals (e.g., zinc, lead, manganese compounds) are unrelated to the target compound. However, they emphasize regulatory frameworks for chemical reporting, which synthetic hydrazides may fall under if classified as hazardous.

Research Limitations and Recommendations

- Gaps in Evidence: None of the provided sources directly address the target compound or its analogs. The TRI data focus on environmental reporting for metals, while details unrelated natural products.

- Future Directions : Further studies should synthesize the compound and compare it to pyridine-based hydrazides (e.g., antitumor agent analogs) using in vitro assays and spectroscopic validation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (Z)-1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylacryloyl)-1,2-dihydropyridine-3-carbohydrazide?

- Methodology : The synthesis typically involves a multi-step route:

- Step 1 : Formation of the dihydropyridine core via cyclization of β-ketoesters under acidic conditions .

- Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions using catalysts like Lewis acids (e.g., AlCl₃) .

- Step 3 : Hydrazide formation through condensation with 3-phenylacryloyl chloride, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., THF) .

- Key Considerations : Optimize solvent polarity and reaction time to avoid side products like over-oxidized pyridines .

Q. How is the compound’s structural integrity validated after synthesis?

- Methodology : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., Z-configuration of the acryloyl group) and FT-IR for carbonyl (C=O) and hydrazide (N–H) functional groups .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and identify isomers .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 422.12) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to test variables like catalyst loading (e.g., 5–10 mol% Lewis acids), solvent (DMF vs. DMSO), and temperature .

- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce byproducts (e.g., <5% over-oxidation) .

- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol .

Q. What computational strategies elucidate the compound’s mechanism of action against microbial targets?

- Methodology :

- Molecular Docking : Simulate binding to Glucosamine-6-Phosphate synthase (PDB ID: 1XFF) using AutoDock Vina. The fluorobenzyl group shows hydrophobic interactions with Val-184, while the acryloyl moiety hydrogen-bonds to Asp-132 .

- DFT Calculations : Gaussian 09W to analyze electronic properties (e.g., HOMO-LUMO gap ≈ 4.2 eV) and predict reactivity .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology :

- Assay Standardization : Use consistent protocols (e.g., CLSI guidelines for MIC testing) and controls (e.g., ciprofloxacin for antibacterial assays) .

- Structural Analog Comparison : Test derivatives (e.g., chloro vs. fluoro substituents) to isolate electronic vs. steric effects .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP > 3.0 correlates with improved membrane penetration) .

Q. What role does the 4-fluorobenzyl group play in modulating bioactivity?

- Methodology :

- SAR Studies : Replace fluorine with Cl, Br, or H to assess impact on antimicrobial potency. Fluorine’s electronegativity enhances dipole interactions with target enzymes .

- X-ray Crystallography : Resolve ligand-enzyme complexes to map fluorine’s positioning in hydrophobic pockets .

- Proteomics : Identify fluorobenzyl-dependent protein binding partners via pull-down assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.